molecular formula C14H13NO3 B6111475 4-methoxyphenyl 2-aminobenzoate

4-methoxyphenyl 2-aminobenzoate

Cat. No.: B6111475
M. Wt: 243.26 g/mol
InChI Key: LTTDMCVZRDICBS-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 2-aminobenzoate is an ester derivative of 2-aminobenzoic acid (anthranilic acid) and 4-methoxyphenol. Its structure comprises a benzoate backbone with an amino group (-NH₂) at the 2-position and a methoxy-substituted phenyl group (-OCH₃) at the 4-position of the ester moiety.

Properties

IUPAC Name

(4-methoxyphenyl) 2-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-10-6-8-11(9-7-10)18-14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTDMCVZRDICBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxyphenyl 2-aminobenzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methoxyphenyl 2-aminobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-methoxyphenyl 2-aminobenzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by binding to enzyme active sites, thereby inhibiting their activity. The methoxy and amino groups play a crucial role in the binding affinity and specificity of the compound . Additionally, the compound can modulate signaling pathways by interacting with cellular receptors and proteins .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 4-methoxyphenyl 2-aminobenzoate and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Properties References
This compound C₁₄H₁₃NO₃ 257.26 (calculated) 2-NH₂, 4-OCH₃ Not reported Hypothesized moderate polarity due to -NH₂ and -OCH₃; potential H-bonding sites. N/A
2-(4-Chlorophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate C₂₃H₁₇ClN₂O₅ 436.84 4-Cl, 4-OCH₃, keto group Not reported Enhanced lipophilicity from Cl and keto groups; possible antimicrobial activity.
2-Acetylphenyl 4-methylbenzoate C₁₆H₁₄O₃ 254.28 2-COCH₃, 4-CH₃ Not reported Reduced polarity due to acetyl and methyl groups; higher thermal stability.
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate C₁₆H₁₃BrO₄ 365.19 4-Br, 4-OCH₃, keto group Not reported Halogen (Br) enhances electronic effects; crystal packing via C–H⋯O interactions.
2-(Acetylamino)phenyl 4-methoxybenzoate C₁₆H₁₅NO₄ 285.29 2-NHCOCH₃, 4-OCH₃ Not reported Acetylation reduces -NH₂ reactivity; improved stability in acidic conditions.
2-Amino-1-(4-methoxyphenyl)ethanol C₉H₁₃NO₂ 179.21 2-NH₂, 4-OCH₃, hydroxyl group 100–102 High solubility in polar solvents; basicity from -NH₂ and -OH groups.

Key Comparative Insights

Substituent Effects on Polarity and Solubility: The amino group (-NH₂) in this compound increases polarity compared to acetylated (e.g., 2-(acetylamino)phenyl 4-methoxybenzoate) or halogenated derivatives (e.g., bromophenyl analogues) . Halogen substituents (Cl, Br) enhance lipophilicity, as seen in and , which may improve membrane permeability in biological systems .

Thermal Stability and Crystallinity :

  • Phenacyl esters with keto groups (e.g., 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate) exhibit defined crystal structures stabilized by intermolecular hydrogen bonds (C–H⋯O) and dihedral angles between aromatic rings (~84°) .
  • Methyl and acetyl groups (e.g., 2-acetylphenyl 4-methylbenzoate) contribute to higher thermal stability due to reduced steric hindrance .

Biological and Chemical Reactivity: The free -NH₂ group in this compound may serve as a site for derivatization (e.g., acylation, sulfonation), unlike its acetylated counterpart . Halogenated analogues (e.g., bromophenyl derivatives) are often explored as intermediates in drug synthesis due to their electrophilic reactivity .

Hydrogen Bonding and Crystal Packing: Compounds with -NH₂ or -OH groups (e.g., 2-amino-1-(4-methoxyphenyl)ethanol) exhibit stronger intermolecular interactions, leading to higher melting points compared to esters without these groups .

Q & A

Basic Question: What are the recommended methods for synthesizing and characterizing 4-methoxyphenyl 2-aminobenzoate?

Methodological Answer:
Synthesis typically involves esterification between 2-aminobenzoic acid and 4-methoxyphenol derivatives under acidic or coupling agents (e.g., DCC/DMAP). Post-synthesis, characterization should include:

  • NMR Spectroscopy : To confirm ester bond formation and substituent positions (e.g., methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons in expected splitting patterns) .
  • IR Spectroscopy : Identification of ester carbonyl stretches (~1740 cm⁻¹) and amine N-H stretches (~3400 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns matching the expected structure .

Basic Question: How does this compound behave under varying pH or hydrolytic conditions?

Methodological Answer:
The compound undergoes hydrolysis under strong acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the ester bond yields 2-aminobenzoic acid and 4-methoxyphenol. Optimize reaction time and temperature (e.g., 6M HCl at reflux for 90% yield) .
  • Basic Hydrolysis : Forms carboxylate salts; monitor via TLC or HPLC to track degradation kinetics. Stability studies should include buffered solutions at physiological pH (7.4) to assess shelf life .

Advanced Question: What is the anaerobic degradation pathway of this compound in microbial systems?

Methodological Answer:
In denitrifying bacteria (e.g., Pseudomonas spp.), degradation proceeds via:

Activation : 2-Aminobenzoate-CoA ligase converts 2-aminobenzoate to 2-aminobenzoyl-CoA, requiring Mg²⁺-ATP (stoichiometry confirmed via spectrophotometric assays) .

Reductive Deamination : 2-Aminobenzoyl-CoA reductase (Ti(III)-dependent) removes the amino group, forming benzoyl-CoA. Assay conditions must maintain anaerobic environments (e.g., 15 nmol/min/mg protein activity at pH 7) .

Ring Reduction : Benzoyl-CoA undergoes Ti(III)-catalyzed reduction to alicyclic intermediates (e.g., cyclohex-1-enecarboxyl-CoA). Track intermediates via GC-MS or CoA-thioester analysis .

Advanced Question: How can researchers resolve contradictions in enzyme activity data during degradation studies?

Methodological Answer:
Contradictions often arise from differential enzyme induction or assay conditions:

  • SDS-PAGE Analysis : Compare protein bands (e.g., 80, 61, 59 kDa proteins induced in 2-aminobenzoate-grown cells vs. 69 kDa in benzoate-grown cells) to confirm substrate-specific enzyme expression .
  • Reductant Optimization : Test Ti(III) citrate concentrations (0.5–5 mM) to ensure optimal activity of oxygen-sensitive reductases .
  • Control Experiments : Include extracts from aerobically grown cells to rule out aerobic pathway interference .

Advanced Question: What analytical strategies are recommended for tracking metabolic intermediates in degradation pathways?

Methodological Answer:

  • Radioisotope Assays : Use [U-¹⁴C]-labeled 2-aminobenzoate to quantify substrate conversion rates and identify CoA-bound intermediates .
  • CoA-Thioester Profiling : Employ HPLC coupled with UV detection (254 nm) to resolve benzoyl-CoA derivatives. Hexanoyl-CoA and pentanoyl-CoA are indicative of β-oxidation .
  • Proteomic Data Integration : Cross-reference enzyme activity with LC-MS/MS proteomics to detect upregulated ligases or reductases .

Advanced Question: How can structural modifications enhance the compound’s utility as a biochemical probe?

Methodological Answer:

  • Functional Group Engineering : Introduce fluorophores (e.g., dansyl chloride) at the amine group for fluorescence-based tracking of enzyme interactions .
  • Stability Optimization : Replace the methoxy group with electron-withdrawing substituents (e.g., nitro) to reduce hydrolysis susceptibility .
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinities with target proteins (e.g., CoA ligases) .

Advanced Question: What experimental designs address discrepancies in reported degradation yields?

Methodological Answer:

  • Standardized Assays : Use cell extracts normalized by protein concentration (Bradford assay) and pre-treated with protease inhibitors to minimize variability .
  • Substrate Purity : Confirm 2-aminobenzoate purity via HPLC (>98%) to avoid side reactions with contaminants .
  • Redox Potential Monitoring : Employ electrochemical sensors to maintain consistent Ti(III) levels during reductive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methoxyphenyl 2-aminobenzoate
Reactant of Route 2
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4-methoxyphenyl 2-aminobenzoate

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